molecular formula C24H32N2 B14911673 N-(1-adamantylmethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine

N-(1-adamantylmethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Cat. No.: B14911673
M. Wt: 348.5 g/mol
InChI Key: CKZSEFSPKWEWQI-UHFFFAOYSA-N
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Description

N-(1-adamantylmethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a complex organic compound that features both adamantane and carbazole moieties. The adamantane structure is known for its rigidity and stability, while the carbazole ring system is notable for its aromatic properties. This combination makes this compound an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantylmethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves multiple steps, starting with the preparation of the adamantane and carbazole precursors. One common method involves the alkylation of adamantane with a suitable alkyl halide to introduce the adamantylmethyl group. This is followed by the formation of the carbazole ring system through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantylmethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the aromaticity of the carbazole ring.

    Substitution: The adamantylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-(1-adamantylmethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(1-adamantylmethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, which can influence the compound’s binding affinity and specificity. The carbazole ring system can participate in π-π interactions and hydrogen bonding, further affecting its activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide
  • N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide
  • 1,2-Disubstituted adamantane derivatives

Uniqueness

N-(1-adamantylmethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is unique due to its combination of adamantane and carbazole structures. This dual functionality provides a balance of rigidity, stability, and aromaticity, making it suitable for a wide range of applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C24H32N2

Molecular Weight

348.5 g/mol

IUPAC Name

N-(1-adamantylmethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine

InChI

InChI=1S/C24H32N2/c1-15-5-6-21-20(7-15)19-3-2-4-22(23(19)26-21)25-14-24-11-16-8-17(12-24)10-18(9-16)13-24/h5-7,16-18,22,25-26H,2-4,8-14H2,1H3

InChI Key

CKZSEFSPKWEWQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCCC3NCC45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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